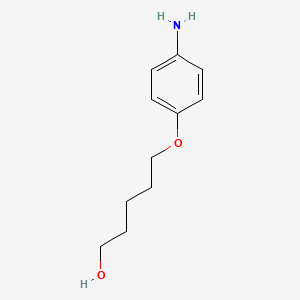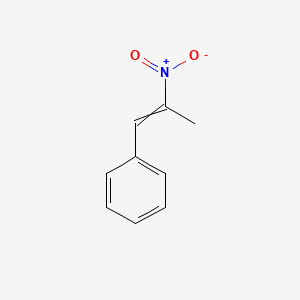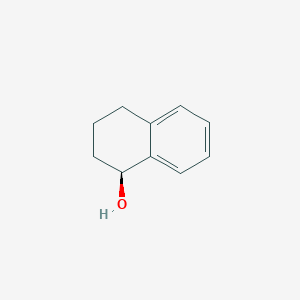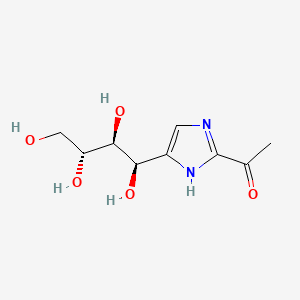
2-Athbi
Übersicht
Beschreibung
2-Acetyl-5-tetrahydroxybutyl imidazole (THI) is an inhibitor of sphingosine-1-phosphate (S1P) lyase in vivo. THI is not active at S1P lyase in cell-free or cell-based assays but is converted to A6770 in vivo, which is subsequently activated by phosphorylation. In mice, THI (50 µg/ml in drinking water) increases S1P levels by 100-fold in lymphoid tissue and reduces lymphocyte egress from thymus and peripheral lymphoid organs. The resulting lymphopenia is reversible following cessation of THI treatment.
Sphingosine-1-phosphate (S1P) lyase catalyzes the irreversible decomposition of S1P to hexadecanaldehyde and phosphoethanolamine. 2-Acetyl-5-tetrahydroxybutyl imidazole (THI) is an inhibitor of S1P lyase. Because S1P lyase is primarily expressed in lymphatic tissue, treatment of mice with THI (50 µg/ml in drinking water) increases lymphoid tissue S1P concentrations 100-fold, reducing lymphocyte egress from thymus and peripheral lymphoid organs. The resulting lymphopenia is reversible following cessation of THI treatment. Reducing S1P lyase activity results in therapeutic levels of immunosuppression without the non-lymphoid lesions that result from synthetic S1P receptor agonists.
Sphingosine-1-phosphate (S1P) lyase catalyzes the irreversible decomposition of S1P to hexadecanaldehyde and phosphoethanolamine. 2-Acetyl-5-tetrahydroxybutyl imidazole (THI) is an inhibitor of S1P lyase. Because S1P lyase is primarily expressed in lymphatic tissue, treatment of mice with THI (50 μ g/ml in drinking water) increases lymphoid tissue S1P concentrations 100-fold, reducing lymphocyte egress from thymus and peripheral lymphoid organs. The resulting lymphopenia is reversible following cessation of THI treatment. Reducing S1P lyase activity results in therapeutic levels of immunosuppression without the non-lymphoid lesions that result from synthetic S1P receptor agonists.
2-Acetyl-5-tetrahydroxybutyl imidazole (THI) is an inhibitor of sphingosine-1-phosphate lyase (S1P lyase).
2-ATHBI, also known as 2-Acetyl-4-tetrahydroxybutyl Imidazole or THI, is an inhibitor of S1P lyase.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4(5)-tetrahydroxybutylimidazole (THI): Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Immunmodulation: THI wurde als eine Nebenkomponente des gängigen Lebensmittelzusatzstoffs Caramel Colour III identifiziert und ist für seine immunsuppressiven Eigenschaften bekannt. Es war Gegenstand von medizinisch-chemischen Projekten, die darauf abzielten, Analoga von THI für die potenzielle Verwendung in immunmodulatorischen Therapien zu synthetisieren .
Lebensmittelsicherheit und Toxikologie: Das Vorhandensein von THI in Getränken hat zu Forschungsarbeiten über seine Toxizität und Sicherheit für den menschlichen Verzehr geführt. Analytische Methoden wurden entwickelt, um THI in komplexen Matrizen nachzuweisen und die Herausforderungen aufgrund seiner hohen Wasserlöslichkeit zu bewältigen .
Antioxidative Mechanismen: Die Forschung hat die molekularen Mechanismen hinter den schützenden Wirkungen von THI gegen oxidativen Stress in Photorezeptorzellen untersucht. Studien konzentrierten sich auf den Nrf2/HO-1-Signalweg, wobei Nrf2 eine Schlüsselrolle bei der antioxidativen Überlebensantwort spielt .
Inhibition von Sphingosin-1-Phosphat-Lyase: THI hat sich in vivo als potenter Inhibitor der Sphingosin-1-Phosphat (S1P)-Lyase erwiesen. Dieses Enzym spielt eine entscheidende Rolle im Sphingolipidstoffwechsel, und seine Inhibition durch THI könnte therapeutische Implikationen haben .
Wirkmechanismus
Target of Action
2-Athbi, also known as THI, primarily targets Sphingosine-1-phosphate lyase (S1P lyase) . S1P lyase is an enzyme that plays a crucial role in the metabolism of sphingolipids, which are essential components of cell membranes and have various functions in signaling pathways.
Mode of Action
This compound acts as an inhibitor of S1P lyase . By inhibiting this enzyme, this compound prevents the breakdown of sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite involved in various cellular processes including cell growth, survival, and immune cell trafficking .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid signaling pathway . By inhibiting S1P lyase, this compound increases the levels of S1P. This can influence various downstream effects, such as lymphocyte trafficking, heart rate regulation, and potentially other responses linked to the diverse roles of S1P in cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption into the bloodstream, distribution throughout the body, metabolism by enzymes (often in the liver), and excretion from the body . These factors collectively influence the bioavailability of the compound, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The inhibition of S1P lyase by this compound leads to an increase in S1P concentrations, which can result in lymphopenia , a condition characterized by low levels of lymphocytes in the blood . This effect is reversible upon cessation of this compound treatment . The increase in S1P levels can also lead to therapeutic levels of immunosuppression .
Biochemische Analyse
Biochemical Properties
2-Acetyl-4(5)-tetrahydroxybutylimidazole plays a crucial role in biochemical reactions by inhibiting the enzyme sphingosine-1-phosphate lyase. This inhibition leads to an increase in S1P levels, which in turn affects various cellular processes. The compound interacts with enzymes such as S1P lyase and proteins involved in the S1P signaling pathway. These interactions are essential for regulating immune cell trafficking, vascular development, and other physiological processes .
Cellular Effects
2-Acetyl-4(5)-tetrahydroxybutylimidazole has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, in retinal cells, the compound has been found to protect against oxidative stress by modulating the Nrf2/HO-1 pathway and regulating the expression of survival and apoptotic proteins such as Bcl-2 and Bax . This indicates its potential therapeutic applications in diseases like retinitis pigmentosa.
Molecular Mechanism
The molecular mechanism of 2-Acetyl-4(5)-tetrahydroxybutylimidazole involves its binding interactions with biomolecules and its role as an enzyme inhibitor. By inhibiting S1P lyase, the compound increases S1P levels, which can act as a ligand for S1P receptors or as a histone deacetylase (HDAC) inhibitor. This dual role allows it to modulate gene expression and cellular metabolism. In muscle cells, for instance, the compound has been shown to increase nuclear S1P levels, decrease HDAC activity, and enhance the acetylation of specific histone residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetyl-4(5)-tetrahydroxybutylimidazole have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its protective effects against oxidative stress in retinal cells over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Acetyl-4(5)-tetrahydroxybutylimidazole vary with different dosages in animal models. At lower doses, the compound has been found to increase S1P levels and provide protective effects against cellular stress. At higher doses, it may exhibit toxic or adverse effects. For example, in mice, a dosage of 50 µg/ml in drinking water significantly increased S1P levels in lymphoid tissues and reduced lymphocyte egress from the thymus and peripheral lymphoid organs .
Metabolic Pathways
2-Acetyl-4(5)-tetrahydroxybutylimidazole is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting S1P lyase, the compound affects the degradation pathway of S1P, leading to increased levels of this bioactive lipid. This alteration in metabolic flux can have various downstream effects on cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of 2-Acetyl-4(5)-tetrahydroxybutylimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these molecules influence its localization and accumulation in different cellular compartments. For instance, its ability to increase S1P levels in lymphoid tissues suggests efficient transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of 2-Acetyl-4(5)-tetrahydroxybutylimidazole plays a significant role in its activity and function. The compound is known to localize in the nucleus, where it can modulate gene expression by acting as an HDAC inhibitor. Additionally, its presence in the cytosol allows it to interact with various signaling molecules and enzymes, further influencing cellular processes .
Eigenschaften
IUPAC Name |
1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIXFHVGKMLGQ-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241695 | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94944-70-4 | |
| Record name | 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94944-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLTETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW195J55G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to detect and quantify THI in food products?
A: Several analytical methods have been developed to detect and quantify THI. High-performance liquid chromatography (HPLC) coupled with absorbance detection has been employed for the direct determination of THI in caramel colors and beers []. Another approach utilizes HPLC coupled with mass spectrometry (LC-MS/MS) for simultaneous analysis of THI and 4-methylimidazole (4-MI) in caramel color and processed foods [].
Q2: Why is there interest in studying the toxicity of THI?
A: THI is a component of caramel color, a widely used food coloring agent. Studies have investigated the potential toxicity of caramel color III and THI, focusing on their effects on the immune system [] and overall toxicity in rats []. These studies aim to assess the safety of caramel color and its components for human consumption.
Q3: Has any research explored the impact of THI on specific cell types?
A: Research has shown that 2-acetyl-4(5)-tetrahydroxybutylimidazole (THI) exhibits lymphopenic effects in mice []. Lymphopenia, a decrease in the number of lymphocytes (a type of white blood cell), can have implications for immune function.
Q4: Are there any established safe limits for THI in food products?
A: While Korea has established limits for 4-MI in caramel color, processed foods currently lack specific limits for caramel color and 4-MI in that country []. This highlights the need for further research and monitoring of THI in processed foods to ensure consumer safety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



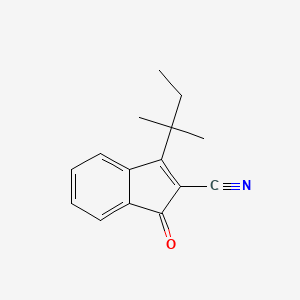
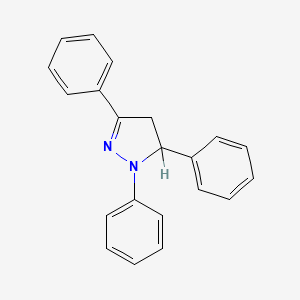


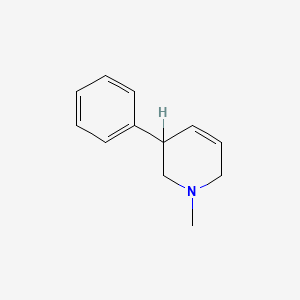
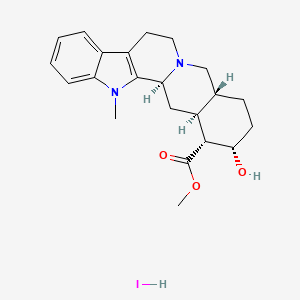
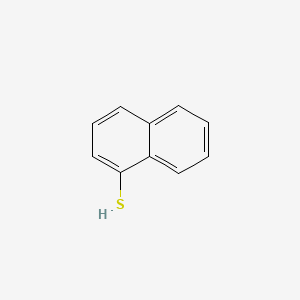
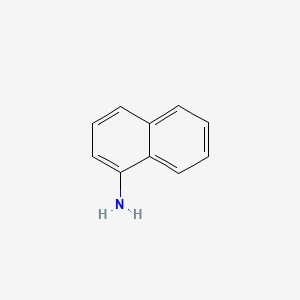
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)

